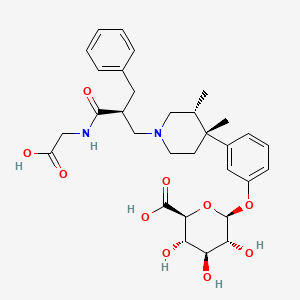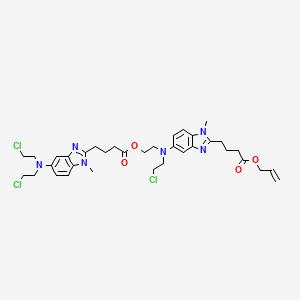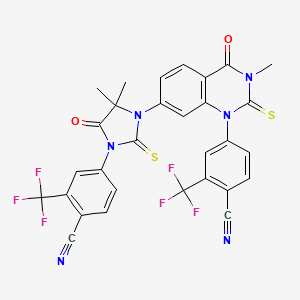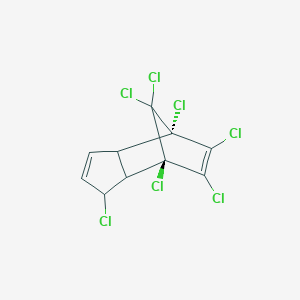
N-Cbz-Ritalinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Cbz-Ritalinic Acid typically involves the protection of the amino group of ritalinic acid with a carbobenzyloxy (Cbz) group. This is achieved by reacting ritalinic acid with benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate to maintain the appropriate pH . The reaction is carried out in an aqueous medium, and the product is isolated by standard purification techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The scalability of the method has been demonstrated in the preparation of N-Cbz protected amino acids .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-Ritalinic Acid undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can be performed using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Methanesulfonyl chloride, N-methylimidazole, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of this compound .
Scientific Research Applications
N-Cbz-Ritalinic Acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Cbz-Ritalinic Acid is primarily related to its role as an intermediate in the synthesis of other compounds. It does not have significant pharmacological activity on its own. its derivatives, such as methylphenidate, act as norepinephrine and dopamine reuptake inhibitors, increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Comparison with Similar Compounds
N-Cbz-Ritalinic Acid can be compared with other similar compounds, such as:
Methylphenidate: A psychostimulant used to treat ADHD and narcolepsy.
Ethylphenidate: A derivative of methylphenidate with similar pharmacological effects.
Dexmethylphenidate: The dextrorotatory enantiomer of methylphenidate, used for similar therapeutic purposes.
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-phenyl-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid |
InChI |
InChI=1S/C21H23NO4/c23-20(24)19(17-11-5-2-6-12-17)18-13-7-8-14-22(18)21(25)26-15-16-9-3-1-4-10-16/h1-6,9-12,18-19H,7-8,13-15H2,(H,23,24) |
InChI Key |
DXXDDTAGMOECSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(C2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)



![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)



![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)




